Cas no 543-24-8 (2-acetamidoacetic acid)
2-acetamidoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- N-Acetylglycine
- Acetamidoacetic acid
- Ac-Gly-OH
- Aceturic acid
- Acetyl-glycin
- N-Acetyl-glycine
- 2-(Acetylamino)acetic acid
- 2-Acetamidoacetic acid
- Acetylglycine
- AC GLY
- ACETOGLYCINE
- ACETYGLYCINE
- acetylaminoacetic acid
- ACETYL-GLYCINE
- AC-GLYCINE
- CH3CONHCH2COOH
- N-acetyl-Gly
- N-Ac-Gly-OH
- Glycine, N-acetyl-
- Acetylglycocoll
- Ethanoylaminoethanoic acid
- (acetylamino)acetic acid
- 2-acetamidoacetate
- OKJIRPAQVSHGFK-UHFFFAOYSA-N
- aceturate
- Glycine, N-(1-hydroxyethylidene)-
- acetamidoacetate
- N-acetylglycine sodium salt
- InChI=1/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8
- UNII-U2UT4677KR
- 15N-acetylglycine a-radical
- SCHEMBL5876
- EU-0096429
- bmse000610
- AI3-17738
- AB00351
- AB00374931-04
- doi:10.14272/OKJIRPAQVSHGFK-UHFFFAOYSA-N.1
- SY013515
- 543-24-8
- AB00374931-02
- AS-12785
- Q15634040
- DTXSID2043793
- AM81782
- 10.14272/OKJIRPAQVSHGFK-UHFFFAOYSA-N.1
- AB-131/40177771
- A0093
- MFCD00004275
- CHEBI:40410
- FT-0629819
- F0921-6976
- NSC7605
- CHEMBL289004
- s3098
- BDBM82197
- CS-W020121
- NS00015106
- ACETYLAMINO-ACETIC ACID
- EN300-18561
- NSC 7605
- ACETURIC ACID [MI]
- AKOS000118774
- ethanoylaminoethanoate
- NSC-7605
- AC-24104
- NCGC00320093-01
- N-Acetylglycine, ReagentPlus(R), 99%
- A-1250
- N-acetyl glycine
- N-Acetylglycine Acetylglycine Acetamidoacetic acid
- EINECS 208-839-6
- AC8343
- Acetyl Glycine
- U2UT4677KR
- 19FC14B9-9BF4-46B1-9A63-D3B6CFB535ED
- N-Acetylglycine, Vetec(TM) reagent grade, 98%
- DB02713
- HY-Y0069
- Z85886676
- N-Acetylglycine,99%
- acetylaminoacetate
- DTXCID0023793
- DB-030111
- Acetylamino-acetate
- Acetamidoacetic acid; Aceturic acid; Aceturic acid; Acetamidoacetic acid
- NAcetylglycine
- BBL020087
- STK256622
- ALBB-019763
- Glycine, Nacetyl
- FA10861
- HY-Y0069R
- Acetamidoacetic acid;Aceturic acid;Ac-Gly-OH
- N-Acetylglycine (Standard)
- 2-acetamidoacetic acid
-
- MDL: MFCD00004275
- Inchi: 1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)
- InChI Key: OKJIRPAQVSHGFK-UHFFFAOYSA-N
- SMILES: OC(CNC(C)=O)=O
- BRN: 774114
Computed Properties
- Exact Mass: 117.04300
- Monoisotopic Mass: 117.042593
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -1.2
- Topological Polar Surface Area: 66.4
Experimental Properties
- Color/Form: White long needle crystal
- Density: 1.3886 (rough estimate)
- Melting Point: 207-209 °C (lit.)
- Boiling Point: 405.1℃ at 760 mmHg
- Flash Point: 131.7±27.9 °C
- Refractive Index: 1.4540 (estimate)
- Solubility: 26.3g/l
- Water Partition Coefficient: 2.7 g/100 mL (15 ºC)
- PSA: 66.40000
- LogP: -0.40200
- Merck: 80
- pka: 3.669(at 25℃)
- Solubility: Soluble in water and alcohol, slightly soluble in acetone, glacial acetic acid and chloroform, insoluble in ether and benzene
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
2-acetamidoacetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
2-acetamidoacetic acid Customs Data
- HS CODE:29241900
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-acetamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W020121-1000g |
N-Acetylglycine |
543-24-8 | ≥98.0% | 1000g |
$62.0 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017983-2.5kg |
2-acetamidoacetic acid |
543-24-8 | 99% | 2.5kg |
¥775 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017983-100g |
2-acetamidoacetic acid |
543-24-8 | 99% | 100g |
¥67 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017983-25g |
2-acetamidoacetic acid |
543-24-8 | 99% | 25g |
¥31 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017983-500g |
2-acetamidoacetic acid |
543-24-8 | 99% | 500g |
¥156 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26340-500g |
N-Acetylglycine |
543-24-8 | 98% | 500g |
¥158.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26340-100g |
N-Acetylglycine |
543-24-8 | 98% | 100g |
¥48.0 | 2022-04-27 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A103973-100g |
2-acetamidoacetic acid |
543-24-8 | 99% | 100g |
¥82.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A103973-500g |
2-acetamidoacetic acid |
543-24-8 | 99% | 500g |
¥116.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A103973-2.5kg |
2-acetamidoacetic acid |
543-24-8 | 99% | 2.5kg |
¥464.90 | 2023-09-04 |
2-acetamidoacetic acid Suppliers
2-acetamidoacetic acid Related Literature
-
1. Aqueous solutions containing amino acids and peptides. Part 11.—Enthalpy of dilution of single and binary solute solutions of N-acetylglycine amide, N-acetyl-L-alanine amide, N-acetyl-L-valine amide and N-acetyl-L-leucine amide at 298.15 KG. Michael Blackburn,Terence H. Lilley,Elizabeth Walmsley J. Chem. Soc. Faraday Trans. 1 1980 76 915
-
Jen-Chieh Hsueh,Kuan Lin Yeh,Hung Lin Lee,Tu Lee React. Chem. Eng. 2021 6 2292
-
Mikkel Andreas Christensen,Karsten Jennum,Peter B?ch Abrahamsen,Eduardo Antonio Della Pia,Kasper Lincke,S?ren Lindb?k Broman,David Bo Nygaard,Andrew D. Bond,Mogens Br?ndsted Nielsen RSC Adv. 2012 2 8243
-
Yu Zhang,Hang Jiang,Dushen Chen,Yanghui Zhang Org. Biomol. Chem. 2016 14 4585
-
Harveen Kaur,Amanda M. Heapy,Margaret A. Brimble Org. Biomol. Chem. 2011 9 5897
Additional information on 2-acetamidoacetic acid
Introduction to 2-acetamidoacetic acid (CAS No. 543-24-8)
2-acetamidoacetic acid, identified by its Chemical Abstracts Service (CAS) number 543-24-8, is a significant compound in the field of chemical and pharmaceutical research. This molecule, with the systematic name N-acetylglycine, holds a unique position due to its structural and functional versatility. It is characterized by an amide group attached to a glycine backbone, making it a valuable intermediate in synthetic chemistry and a potential building block for more complex biomolecules.
The compound's structure, consisting of an acetamide moiety linked to an α-amino acid, imparts both reactivity and stability, which are highly sought after in pharmaceutical applications. The presence of the amide bond allows for further functionalization, while the glycine residue provides a simple yet adaptable framework. This dual nature has positioned 2-acetamidoacetic acid as a compound of interest in various biochemical pathways and drug development pipelines.
In recent years, advancements in medicinal chemistry have highlighted the utility of 2-acetamidoacetic acid in the design of novel therapeutic agents. Its incorporation into drug candidates has been explored for applications ranging from anti-inflammatory treatments to enzyme inhibition. The compound's ability to mimic natural amino acids while introducing additional chemical handles has made it a favorite among researchers seeking to develop targeted therapies.
One of the most compelling aspects of 2-acetamidoacetic acid is its role in peptidomimetics—molecules designed to mimic the behavior of natural peptides but with enhanced stability or altered bioactivity. The amide group in 2-acetamidoacetic acid can be strategically modified to create linkages that resist enzymatic degradation, thereby prolonging the activity of therapeutic peptides. This has been particularly relevant in the development of long-acting biologics, where maintaining bioavailability is crucial.
Recent studies have also demonstrated the potential of 2-acetamidoacetic acid in modulating metabolic pathways. Its structural similarity to glutamine and asparagine allows it to interact with cellular machinery involved in amino acid metabolism. For instance, research has shown that derivatives of N-acetylglycine can influence the activity of glutaminase and asparaginase, enzymes critical in cancer metabolism. By targeting these pathways, compounds incorporating 2-acetamidoacetic acid may offer novel strategies for metabolic therapy.
The synthesis of 2-acetamidoacetic acid itself is an area of active interest. Traditional methods often involve the reaction of glycine with acetic anhydride or formamide under controlled conditions. However, recent innovations have focused on greener and more efficient synthetic routes, leveraging biocatalysis and flow chemistry techniques. These advancements not only improve yield but also reduce environmental impact, aligning with the growing emphasis on sustainable chemistry.
In conclusion, 2-acetamidoacetic acid (CAS No. 543-24-8) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it a valuable tool for designing peptidomimetics, modulating metabolic pathways, and creating novel therapeutic agents. As research continues to uncover new possibilities, the importance of N-acetylglycine is likely to grow, solidifying its role as a cornerstone in modern chemical biology.
543-24-8 (2-acetamidoacetic acid) Related Products
- 3887-13-6(Gly6)
- 65042-71-9(Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-)
- 86607-56-9(Glycine, N-acetyl-N-(carboxymethyl)-)
- 18479-98-6(Sar-Gly-Gly-OH)
- 556-33-2(Glycyl-Glycyl-Glycine)
- 5687-48-9(2-(2-Acetamidoacetamido)acetic acid)
- 85482-73-1(Glycine,glycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycylglycyl-)
- 52773-70-3(2-2-(2-acetamidoacetamido)acetamidoacetic acid)
- 5888-91-5(N-Acetyl-N-methyl-glycine)
- 556-50-3(Glycylglycine)